4-(Aminomethyl)octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

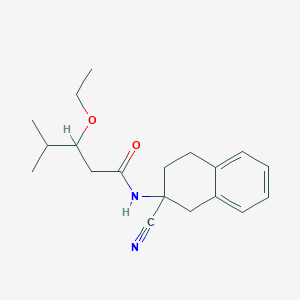

4-(Aminomethyl)octane is a primary amine comprising an octane skeleton with amino substituents at carbon positions 1 and 8; and an aminomethyl substituent at position 5 .

Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)octane consists of an octane skeleton with amino substituents at carbon positions 1 and 8, and an aminomethyl substituent at position 5 . It contains a total of 30 bonds, including 9 non-H bonds, 6 rotatable bonds, and 1 primary amine (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Aminomethyl)octane are not available, amines in general are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and can also undergo reactions with carbonyl compounds to form imines .Scientific Research Applications

Antifilarial Agents

4-(Aminomethyl)octane derivatives have been studied for their potential as antifilarial agents. Pyrrolidine derivatives, which include 4-(Aminomethyl)octane structures, show potent microfilaricidal effects in specific test systems. These compounds are effective against filarial worms, a type of parasitic nematode, without affecting adult worms. This suggests potential applications in treating diseases caused by these parasites, such as lymphatic filariasis (Sturm, Cory, & Henry, 1977).

Antiprotozoal Activity

Synthesized 4-aminobicyclo[2.2.2]octane derivatives have shown activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, causative agents of sleeping sickness and malaria, respectively. These compounds could be important in developing new treatments for these protozoal diseases (Seebacher et al., 2006).

Antitumor and Antifolate Evaluation

The structure of 4-(Aminomethyl)octane has been incorporated into compounds for antitumor and antifolate evaluations. However, studies show that replacing the phenyl ring in the p-aminobenzoate moiety with a bicyclo[2.2.2]octane ring system can significantly reduce the efficacy of such compounds (Reynolds et al., 2001).

Antifibrinolytic Agent

4-Aminomethyl-bicyclo[2.2.2]-octane-1-carboxylic acid, a derivative of 4-(Aminomethyl)octane, has been identified as a potent antifibrinolytic agent. It showed higher effectiveness compared to standard antifibrinolytic agents in in vitro assays, indicating potential for medical applications in controlling bleeding (Baumgarten et al., 1969).

Antimicrobial Agents

Quaternary 1,4-diazabicyclo[2.2.2]octane derivatives, related to 4-(Aminomethyl)octane, have been synthesized and tested against various bacterial strains and fungi. These compounds demonstrated significant antimicrobial activities, with structure-activity relationships suggesting potential as antimicrobial agents (Yarinich et al., 2015).

Safety And Hazards

According to the classification provided by companies to ECHA in REACH registrations, this substance is fatal if inhaled, is toxic in contact with skin, causes severe skin burns and eye damage, is toxic to aquatic life with long-lasting effects, is harmful if swallowed, and causes serious eye damage .

properties

IUPAC Name |

2-propylhexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-5-7-9(8-10)6-4-2/h9H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEUXLBCXLPVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)

![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)

![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)

![8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2897569.png)